molecular formula C16H12N2 B1597658 4,4'-Dicyanobibenzyl CAS No. 4381-02-6

4,4'-Dicyanobibenzyl

Cat. No.: B1597658
CAS No.: 4381-02-6
M. Wt: 232.28 g/mol
InChI Key: JOAJACMXZILVRY-UHFFFAOYSA-N
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Description

4,4'-Dicyanobibenzyl is a chemical compound with the molecular formula C₁₆H₁₂N₂ and a molecular weight of 232.28 g/mol. It is also known by its IUPAC name, 4-[2-(4-cyanophenyl)ethyl]benzonitrile. This compound is characterized by its light beige to beige-brown crystalline powder appearance and has a melting point of 198-203°C.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4'-Dicyanobibenzyl can be synthesized through various synthetic routes, including the following:

  • Condensation Reaction: This involves the reaction of 4-cyanophenylacetic acid with benzene in the presence of a strong acid catalyst.

  • Cross-Coupling Reaction: This method uses palladium-catalyzed cross-coupling reactions between 4-cyanophenylboronic acid and benzyl chloride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,4'-Dicyanobibenzyl undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile groups to primary amines.

  • Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are employed.

Major Products Formed:

  • Oxidation: this compound carboxylic acid.

  • Reduction: 4,4'-Dicyanobibenzylamine.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4,4'-Dicyanobibenzyl has several scientific research applications across different fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in the study of molecular interactions and binding studies.

  • Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

4,4'-Dicyanobibenzyl is similar to other compounds such as 4,4'-Dicyanophenylmethane and 4,4'-Dicyanobiphenyl. it is unique in its structure and reactivity, which allows for distinct applications and properties. The presence of the ethyl bridge in this compound differentiates it from its counterparts and contributes to its unique chemical behavior.

Comparison with Similar Compounds

  • 4,4'-Dicyanophenylmethane

  • 4,4'-Dicyanobiphenyl

  • 4,4'-Dicyanobiphenylmethane

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Properties

IUPAC Name

4-[2-(4-cyanophenyl)ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAJACMXZILVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369322
Record name 4,4'-DICYANOBIBENZYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4381-02-6
Record name 4,4'-DICYANOBIBENZYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,2-Bis-(4-cyanophenyl)ethane was prepared in one step from 2,3-bis-(4-bromophenyl)propanoic acid (Dann, O., (1971) Liebigs Ann. Chem., 749: 68-89) by the action of CuCN in DMF (Das, B. P., et al., (1977) J. Med. Chem., 20: 531-536) in a 50% yield; mp 195-197° C. 1H NMR (DMSO-d6): 7.68 (d, 4H, J=8), 7.40 (d, 4H, J=8), 3.01(s, 4H). 13NMR (DMSO-d6): 146.7, 131.9, 129.3, 118.6, 108.6, 35.8. MS m/e 232 (M++1).1,2-Bis-(4-cyanophenyl)ethane was used without further characterization and on treatment with DIBAL gave a white crystalline solid (CHCl3:ether) 76% mp 121-122° C. of 1,2-bis-(4-formylphenyl)ethane. 1H NMR (DMSO-d6): 9.96 (s, 2H), 7.80 (d, 4H, J=8), 7.44 (d, 4H J=8), 3.05 (s, 4H). 13C NMR (DMSO-d6/D2O): 192.0, 184.0, 134.2, 129.1, 128.8, 36.0. Anal. Calc. for C16H14O2.0.1H2O: C, 80.04; H, 5.96. Found: C, 80.09; H, 5.98. A protocol similar to that described above was employed for the condensation of 1,2-bis-(4-formylphenyl)ethane and 4-(N-isopropylamidino)-1,2-phenylene diamine (18, 35). A 75% yield of a purple solid mp>320° C. 1H NMR (DMSO-d6/D2O): 8.09 (d, 4H, J=8), 8.06 (s, 2H), 7.83 (d, 2H, J=8.4), 7.65 (d, 2H, J=8.4), 7.48 (d, 4H, J=8), 4.03 (br m, 2H), 3.07 (br, 4H), 1.29 (d, 12H, J=6). 13NMR (DMSO-d6/D2O): 162.4, 153.0, 146.6, 138.3, 135.4, 129.8, 127.9, 124.8, 124.1, 123.5, 115.5, 115.0, 45.6, 36.2, 21.2. MS (FAB) 583 (M++1)Anal. calc. for C36H38N8.4HCl.0.5H2O: C, 58.61; H, 5.87; N, 15.19. Found: C, 58.31; H, 5.79; N, 15.02.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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